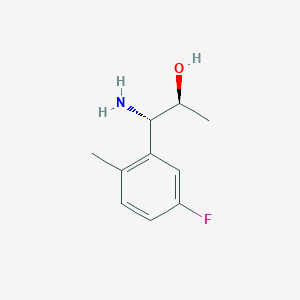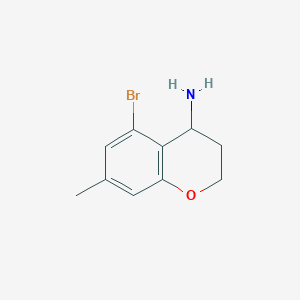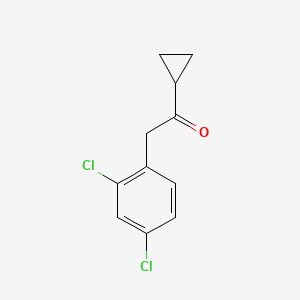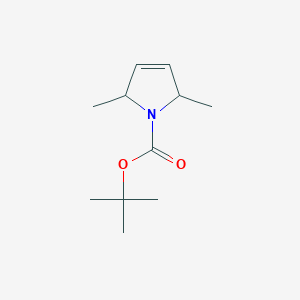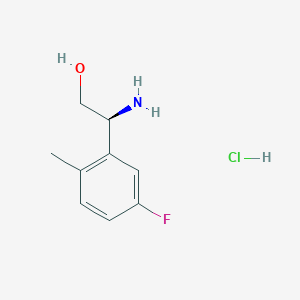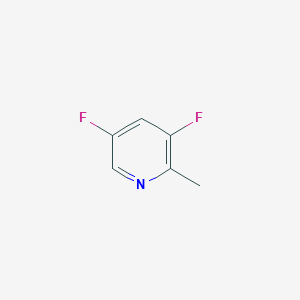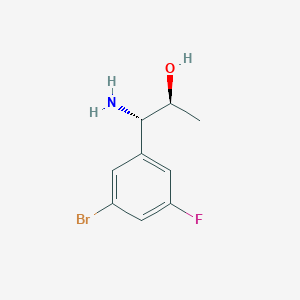
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both bromine and fluorine atoms on a phenyl ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group and a hydroxyl group at specific positions. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (1S,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3-iodo-5-fluorophenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL exhibits unique reactivity due to the presence of both bromine and fluorine atoms. This combination allows for distinct chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI-Schlüssel |
UMGGLXQSZJPMAZ-SSDLBLMSSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Br)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




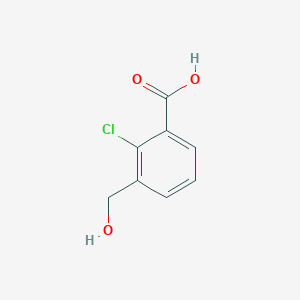
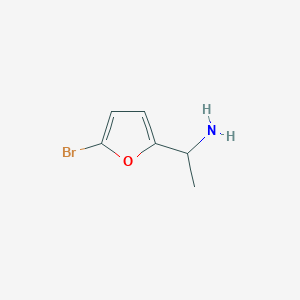

![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041094.png)
